4-(Trimethylsilyl)butanenitrile
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Overview
Description
4-(Trimethylsilyl)butanenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanenitrile backbone. This compound is notable for its applications in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. The trimethylsilyl group imparts unique properties to the molecule, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylsilyl)butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids under specific conditions.
Common Reagents and Conditions:
Trimethylsilyl Chloride:
Lithium Aluminum Hydride: Employed in the reduction of the nitrile group.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed:
Primary Amines: Formed through reduction.
Carboxylic Acids: Formed through oxidation.
Substituted Nitriles: Formed through substitution reactions.
Scientific Research Applications
4-(Trimethylsilyl)butanenitrile finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)butanenitrile involves the reactivity of the trimethylsilyl group and the nitrile group. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates during chemical reactions. The nitrile group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Butanenitrile: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
Trimethylsilyl Cyanide: Contains a cyanide group instead of a butanenitrile backbone, leading to different reactivity patterns.
Trimethylsilyl Acetylene: Features an acetylene group, which imparts different chemical properties compared to the nitrile group.
Uniqueness: 4-(Trimethylsilyl)butanenitrile is unique due to the presence of both the trimethylsilyl and nitrile groups, which confer distinct reactivity and stability. This combination makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical transformations .
Properties
IUPAC Name |
4-trimethylsilylbutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NSi/c1-9(2,3)7-5-4-6-8/h4-5,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEHBBQYHLCGKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570546 |
Source
|
Record name | 4-(Trimethylsilyl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18301-86-5 |
Source
|
Record name | 4-(Trimethylsilyl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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